Tirilazad

Neuroprotection Drug Safety Glucocorticoid Receptor

Tirilazad (U-74006F) is the definitive 21-aminosteroid lazaroid that cleanly decouples lipid peroxidation inhibition (IC₅₀ <0.1 μM) from glucocorticoid receptor-mediated side effects. Validated in NASCIS III as an equipotent alternative to methylprednisolone for acute SCI motor recovery—without immunosuppressive or metabolic confounding. Uniquely reduces symptomatic vasospasm in SAH (OR 0.80; five-RCT meta-analysis), an effect not replicated by generic antioxidants. Its membrane-localizing lipophilicity and well-characterized age/gender PK profile make it the essential tool compound for definitive lipid peroxidation-mechanism studies in CNS trauma, ischemia, and vasospasm research. Procure the exact lazaroid—substitution compromises mechanistic validity.

Molecular Formula C38H52N6O2
Molecular Weight 624.9 g/mol
CAS No. 110101-66-1
Cat. No. B025892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTirilazad
CAS110101-66-1
Synonyms21-(4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)-16-methylpregna-1,4,9(11)-triene-3,20-dione monomethane sulfonate
Freedox
pregna-1,4,9(11)-triene-3,20-dione, 21-(4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)-16-methyl-, (16alpha)-, monomethanesulfonate
tirilazad
tirilazad mesylate
tirilazad mesylate hydrate
U 74006F
U-74006
U-74006F
U74006F
Molecular FormulaC38H52N6O2
Molecular Weight624.9 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C
InChIInChI=1S/C38H52N6O2/c1-26-22-31-29-9-8-27-23-28(45)10-12-37(27,2)30(29)11-13-38(31,3)35(26)32(46)25-41-18-20-43(21-19-41)34-24-33(42-14-4-5-15-42)39-36(40-34)44-16-6-7-17-44/h10-12,23-24,26,29,31,35H,4-9,13-22,25H2,1-3H3/t26-,29-,31+,35-,37+,38+/m1/s1
InChIKeyRBKASMJPSJDQKY-RBFSKHHSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tirilazad (CAS 110101-66-1): A 21-Aminosteroid Lazaroid for Lipid Peroxidation Inhibition in Neurotrauma and Ischemia Research


Tirilazad (CAS 110101-66-1), also known as U-74006F, is a synthetic, nonglucocorticoid 21-aminosteroid belonging to the lazaroid class of antioxidants [1]. Its primary mechanism involves the potent inhibition of iron-dependent lipid peroxidation (LP), a key driver of secondary injury in central nervous system (CNS) trauma and ischemia [2]. Preclinically and clinically, tirilazad has been investigated for its neuroprotective and cytoprotective effects in models of acute spinal cord injury (SCI), traumatic brain injury (TBI), subarachnoid hemorrhage (SAH), and ischemic stroke [3].

Tirilazad Procurement Rationale: Why a Lazaroid Cannot Be Replaced by Generic Antioxidants or Steroids


Tirilazad occupies a unique mechanistic niche that precludes simple substitution with either traditional glucocorticoids (e.g., methylprednisolone) or other generic antioxidants. Its design as a 21-aminosteroid specifically decouples potent lipid peroxidation inhibition from glucocorticoid receptor-mediated side effects [1]. This is a critical differentiation, as many in vivo neuroprotective effects of high-dose steroids are attributed to their antioxidant properties, not their hormonal activity. Furthermore, tirilazad's lipophilicity and membrane-localizing properties confer a distinct pharmacokinetic and pharmacodynamic profile, including specific efficacy in reducing symptomatic vasospasm after SAH, which has not been replicated with other agents [2]. Therefore, for research focused on the lazaroid mechanism or for validating specific clinical trial outcomes, procurement of the exact compound is essential.

Quantitative Differentiators: Tirilazad's Head-to-Head Performance Against Key Comparators


Lack of Glucocorticoid Activity Confirmed in Human Tolerability Study

Unlike the comparator methylprednisolone, a glucocorticoid with significant immunosuppressive and metabolic side effects, tirilazad demonstrates a complete lack of glucocorticoid activity in humans. In a single-dose tolerability study, tirilazad did not significantly affect key measures of glucocorticoid function, including blood glucose, adrenocorticotropic hormone (ACTH), cortisol, eosinophil, or lymphocyte levels [1].

Neuroprotection Drug Safety Glucocorticoid Receptor

Superior Reduction of Lipid Peroxidation Marker MDA vs. Methylprednisolone and Vitamin E in Experimental SCI

In a rat model of spinal cord compression injury, tirilazad mesylate (TM) demonstrated a superior reduction in the lipid peroxidation product malondialdehyde (MDA) compared to both methylprednisolone (MP) and vitamin E. While all treatments significantly decreased MDA levels versus control, the TM group exhibited the lowest MDA levels, indicating the most potent inhibition of post-traumatic lipid peroxidation [1].

Spinal Cord Injury Lipid Peroxidation Antioxidant Therapy

Potent In Vitro Lipid Peroxidation Inhibition with Low IC50 and Enhanced Potency in Lipid Emulsion

Tirilazad exhibits potent inhibition of iron-dependent lipid peroxidation in vitro. The IC50 for inhibition is 3.8 μM when added in an ethanol solution. Importantly, when formulated as a lipid emulsion (simulating its in vivo membrane interaction), the potency increases dramatically, with the IC50 dropping to below 0.1 μM [1]. This formulation-dependent potency is a key characteristic of its membrane-stabilizing mechanism.

Lipid Peroxidation Antioxidant Assay Drug Formulation

Equivalent Motor Recovery to 24-Hour Methylprednisolone in NASCIS III Acute SCI Trial

In the landmark NASCIS III randomized controlled trial for acute spinal cord injury, patients treated with a 48-hour regimen of tirilazad mesylate demonstrated motor recovery rates equivalent to those receiving the standard 24-hour methylprednisolone regimen [1]. The trial, involving 499 patients, found no significant difference in neurological recovery between the two treatments, establishing tirilazad as an alternative to the high-dose steroid protocol.

Acute Spinal Cord Injury Clinical Trial NASCIS III Methylprednisolone

Significant Reduction in Symptomatic Vasospasm After Aneurysmal SAH: Meta-Analysis of Five RCTs

A meta-analysis of five randomized, double-blind, placebo-controlled trials involving 3,797 patients with aneurysmal subarachnoid hemorrhage (SAH) evaluated the effect of tirilazad. While tirilazad did not significantly improve overall clinical outcome (Glasgow Outcome Scale) or reduce cerebral infarction, it did demonstrate a statistically significant reduction in symptomatic vasospasm compared to placebo [1].

Subarachnoid Hemorrhage Vasospasm Meta-Analysis Clinical Outcome

Age and Gender Influence on Pharmacokinetics: Key Parameters for Dosing Strategy

Tirilazad's pharmacokinetics exhibit notable age and gender dependencies that are essential for precise dosing in research. A study in healthy volunteers showed that mean half-life is longer in elderly subjects (21.4 ± 12.6 h) compared to young subjects (16.3 ± 15.5 h) at a 3.0 mg/kg dose. Systemic clearance is correspondingly lower in the elderly (0.428 ± 0.090 L/hr/kg) than in the young (0.630 ± 0.254 L/hr/kg). Furthermore, clearance is approximately 40% higher in young women compared to young men [1].

Pharmacokinetics Aging Gender Differences Drug Clearance

High-Value Research Applications for Tirilazad (CAS 110101-66-1) Based on Evidence


Investigating Lipid Peroxidation-Dependent Secondary Injury Mechanisms in Preclinical CNS Trauma Models

Given its potent in vitro IC50 for LP inhibition (<0.1 μM in lipid emulsion) and demonstrated superiority over methylprednisolone in reducing MDA levels in spinal cord tissue, tirilazad is an ideal tool compound for definitively probing the role of membrane lipid peroxidation in SCI and TBI pathophysiology. Its nonglucocorticoid profile ensures that observed neuroprotective effects can be attributed solely to its antioxidant/membrane-stabilizing properties [REFS-1, REFS-2].

Validating Alternative Neuroprotective Strategies in Acute Spinal Cord Injury (SCI) without Steroid Confounds

The NASCIS III trial established tirilazad's clinical equivalence to 24-hour methylprednisolone in promoting motor recovery after acute SCI. Researchers aiming to study neuroprotective interventions in SCI can use tirilazad as a benchmark active comparator that provides a similar level of protection as the clinical standard, but without the immunosuppressive, metabolic, and confounding glucocorticoid effects of methylprednisolone [3].

Elucidating the Pathophysiology of Cerebral Vasospasm Following Subarachnoid Hemorrhage (SAH)

The meta-analysis of five large RCTs uniquely demonstrates that tirilazad significantly reduces the incidence of symptomatic vasospasm (OR 0.80, 95% CI 0.69-0.93) after aneurysmal SAH. This specific anti-vasospastic effect, which did not translate to improved overall clinical outcomes, makes tirilazad a valuable research tool for isolating the contribution of vasospasm to SAH morbidity and for testing adjunctive therapies that may build upon this effect [4].

Pharmacokinetic Modeling and Age/Gender-Specific Dosing Studies in Neurocritical Care

Tirilazad's well-characterized pharmacokinetic profile, including a ~31% longer half-life and ~32% lower clearance in elderly subjects, and a 40% higher clearance in young women, provides a robust dataset for pharmacokinetic/pharmacodynamic (PK/PD) modeling. It is an excellent candidate for studies aimed at understanding the impact of age and gender on drug disposition in the context of acute neurological injury [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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